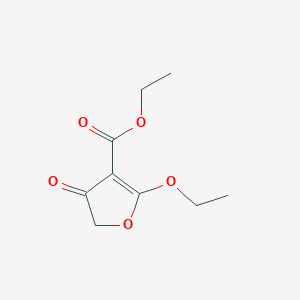

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate

概要

説明

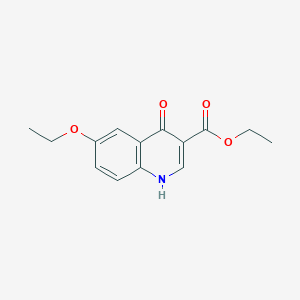

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as furans. It is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound features various functional groups, including an ester group, an ethoxy group, and a ketone, which contribute to its reactivity and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of related furan derivatives has been explored in several studies. For instance, ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, a compound with a similar structure, was synthesized through the rearrangement of its parent compound and used to create a series of pyridazines . Another study reported the synthesis of ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate using a one-pot multicomponent reaction catalyzed by PTSA . These methods highlight the versatility of furan derivatives in organic synthesis and their potential as building blocks for more complex molecules.

Molecular Structure Analysis

The molecular structure of furan derivatives is often confirmed using spectroscopic techniques such as FTIR, HRESI-MS, and NMR . These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups, which is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Furan derivatives exhibit a range of chemical behaviors. For example, 2-alkyl-4-ethoxycarbonyl-5-methyl-3-oxo-2H-furans can undergo reactions with various nucleophiles, leading to ring opening and closure or decarboxylation processes . Ethyl 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-4,5-dihydrofuran-3-carboxylates have been shown to react with alcohols in the presence of concentrated aqueous HCl to yield corresponding derivatives . These reactions demonstrate the reactivity of the furan ring and its susceptibility to nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their functional groups. The presence of an ester group, for example, can affect the compound's solubility and boiling point. The reactivity of the furan ring itself is also a significant factor, as it can participate in various chemical reactions, contributing to the compound's overall behavior in different environments. While specific data on the physical and chemical properties of ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate is not provided, studies on similar compounds can offer insights into its potential properties .

科学的研究の応用

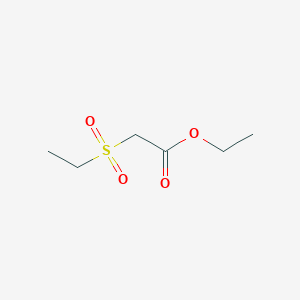

Synthesis and Reactivity

- Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate is used in various synthetic reactions. For instance, it reacts with alcohols in the presence of aqueous HCl to yield 5-alkoxy-2-amino-5-(2-aryl-2-oxoethyl)-4-oxo-1H-4,5-dihydrofuran-3-carboxylic acid derivatives. These reactions have been studied using quantum chemical calculations (Ivanov et al., 2018).

Role in Alkaloid Synthesis

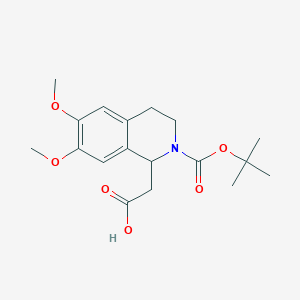

- This compound plays a crucial role in synthesizing naturally occurring alkaloids. For instance, it has been used in the synthesis of isomaculosidine, starting from readily available 2,4-dimethoxyaniline and ethyl-2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate through a series of steps involving thermal cyclization and methylation (Lin et al., 1987).

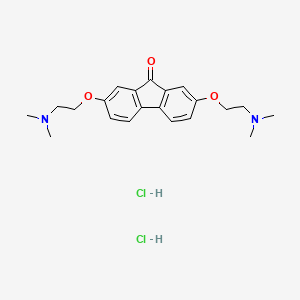

Applications in Cardiovascular Research

- Derivatives of ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate have been synthesized and evaluated for their anti-arrhythmic activity and cardiovascular effects. Some derivatives exhibited significant activities in inhibiting heart rate (蘇怡芳, 2006).

Organic Synthesis and Pharmaceutical Research

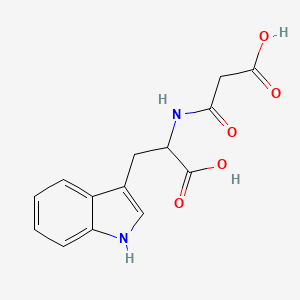

- This compound is also involved in the synthesis of various organic and pharmaceutical compounds. For example, it is used in creating pyranone and thiazole derivatives, which are significant in medicinal chemistry for their potential therapeutic properties (Gelmi & Pocar, 1992; Albreht et al., 2009; Zanatta et al., 2020).

Potential in Cancer Research

- A particular derivative, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, shows promise in overcoming drug resistance in cancer therapy. It exhibits low micromolar cytotoxicity against a range of hematologic and solid tumor cells and could potentially treat cancers with multiple drug resistance (Das et al., 2009).

Safety And Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

将来の方向性

The compound has shown promise in scientific research, particularly in the field of anti-cancer therapeutics . Its complex structure and diverse applications make it a valuable compound for various studies. Future research may focus on further exploring its potential applications and understanding its mechanism of action in more detail.

特性

IUPAC Name |

ethyl 2-ethoxy-4-oxofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-3-12-8(11)7-6(10)5-14-9(7)13-4-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMYNVMHWVMOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)CO1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549535 | |

| Record name | Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate | |

CAS RN |

36717-48-3 | |

| Record name | Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.3.2]decan-9-one](/img/structure/B3031375.png)

![1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3031383.png)

![1-Chloro-4-[(2-chloroethoxy)methyl]benzene](/img/structure/B3031384.png)